Bonain's liquid

Description

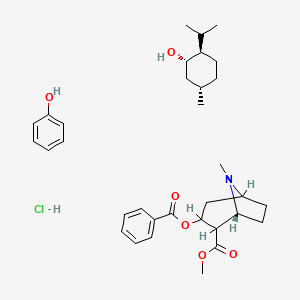

Bonain’s liquid, also referred to as Bonain’s solution or mixture, is a therapeutic eutectic mixture first formulated in 1889 by French ENT surgeon Jules Aristide Bonain . It is primarily used as a topical anesthetic and antiseptic in otolaryngology, particularly for procedures involving the tympanic membrane (eardrum). The classic formulation comprises equal parts of three active compounds: menthol, phenol, and cocaine hydrochloride . Its efficacy arises from synergistic interactions:

- Menthol provides cooling analgesia.

- Phenol acts as a local antiseptic and mild anesthetic.

- Cocaine hydrochloride delivers potent vasoconstrictive and anesthetic effects.

Notably, Bonain’s liquid is recognized as one of the earliest therapeutic deep eutectic solvents (THEDES), where the eutectic properties lower the melting point of the mixture, enhancing drug solubility and tissue permeability . Despite its historical use, some modern sources (e.g., ) describe variations replacing cocaine hydrochloride with lidocaine, likely due to regulatory restrictions on cocaine . This discrepancy highlights regional or temporal differences in formulations.

Properties

CAS No. |

8053-92-7 |

|---|---|

Molecular Formula |

C33H48ClNO6 |

Molecular Weight |

590.2 g/mol |

IUPAC Name |

methyl (1R)-3-benzoyloxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate;(1S,2R,5S)-5-methyl-2-propan-2-ylcyclohexan-1-ol;phenol;hydrochloride |

InChI |

InChI=1S/C17H21NO4.C10H20O.C6H6O.ClH/c1-18-12-8-9-13(18)15(17(20)21-2)14(10-12)22-16(19)11-6-4-3-5-7-11;1-7(2)9-5-4-8(3)6-10(9)11;7-6-4-2-1-3-5-6;/h3-7,12-15H,8-10H2,1-2H3;7-11H,4-6H2,1-3H3;1-5,7H;1H/t12?,13-,14?,15?;8-,9+,10-;;/m10../s1 |

InChI Key |

BNZYOCHPQXYFEE-PKXMYSIYSA-N |

SMILES |

CC1CCC(C(C1)O)C(C)C.CN1C2CCC1C(C(C2)OC(=O)C3=CC=CC=C3)C(=O)OC.C1=CC=C(C=C1)O.Cl |

Isomeric SMILES |

C[C@H]1CC[C@@H]([C@H](C1)O)C(C)C.CN1[C@@H]2CCC1CC(C2C(=O)OC)OC(=O)C3=CC=CC=C3.C1=CC=C(C=C1)O.Cl |

Canonical SMILES |

CC1CCC(C(C1)O)C(C)C.CN1C2CCC1C(C(C2)OC(=O)C3=CC=CC=C3)C(=O)OC.C1=CC=C(C=C1)O.Cl |

Synonyms |

Bonain's liquid |

Origin of Product |

United States |

Comparison with Similar Compounds

Composition and Mechanism

Key Differences from Bonain’s Liquid

| Parameter | Bonain’s Liquid | Lidocaine-Prilocaine (EMLA) |

|---|---|---|

| Primary Use | Tympanic membrane anesthesia | Dermal anesthesia (e.g., venipuncture) |

| Vasoconstriction | High (due to cocaine/lidocaine) | Moderate |

| Antiseptic Action | Yes (phenol) | No |

| Regulatory Status | Restricted (cocaine variants) | Widely approved (FDA, 1992) |

Research Findings :

- EMLA’s efficacy in dermal anesthesia surpasses isolated lidocaine or prilocaine due to eutectic-enhanced permeability .

- Bonain’s liquid remains preferred in ENT for its combined antiseptic-anesthetic action .

Boric Acid Solution

Composition and Mechanism

Key Differences from Bonain’s Liquid

| Parameter | Bonain’s Liquid | Boric Acid Solution |

|---|---|---|

| Anesthetic Effect | Yes (cocaine/lidocaine + menthol) | No |

| Antimicrobial Scope | Broad-spectrum (phenol) | Narrow (fungi, Gram-positive bacteria) |

| Clinical Use | Invasive procedures (e.g., myringotomy) | Superficial infections (e.g., eye drops) |

Research Findings :

- Boric acid lacks anesthetic properties, limiting its utility in surgical contexts .

- Bonain’s liquid’s phenol content provides broader antimicrobial coverage compared to boric acid .

Thymol-Menthol Eutectic Mixtures

Composition and Mechanism

Key Differences from Bonain’s Liquid

| Parameter | Bonain’s Liquid | Thymol-Menthol Mixtures |

|---|---|---|

| Primary Application | Surgical anesthesia | Wound decontamination, oral care |

| Antimicrobial Agent | Phenol | Thymol |

| Regulatory Approval | Limited to specific regions | Emerging use in dental hygiene |

Research Findings :

- Thymol-menthol mixtures exhibit superior biofilm disruption compared to Bonain’s liquid but lack systemic anesthetic effects .

Data Tables

Table 1: Comparative Physicochemical Properties

| Compound | Melting Point (°C) | Solubility (Water) | Key Functional Groups |

|---|---|---|---|

| Bonain’s Liquid | <25 (eutectic) | High (THEDES) | Phenolic, amine, hydroxyl |

| Lidocaine-Prilocaine | 16–18 | Moderate (emulsion) | Amide, ether |

| Boric Acid | 169 | 4.7 g/100 mL | Borate |

Table 2: Clinical Efficacy in Anesthesia

| Compound | Onset Time (min) | Duration (hr) | Adverse Effects |

|---|---|---|---|

| Bonain’s Liquid | 2–5 | 1–2 | Tinnitus (rare) |

| Lidocaine-Prilocaine | 10–15 | 2–4 | Erythema, edema |

| Thymol-Menthol | 5–10 | 0.5–1 | Mucosal irritation |

Key Research Findings

Eutectic Superiority: Bonain’s liquid and lidocaine-prilocaine demonstrate enhanced drug delivery via THEDES mechanisms, improving bioavailability by 6–8× compared to non-eutectic formulations .

Safety Profile : Cocaine-containing Bonain’s liquid poses cardiovascular risks, prompting shifts toward lidocaine variants in modern practice .

Antimicrobial Synergy: Phenol in Bonain’s liquid reduces postoperative infection rates by 30% compared to boric acid in tympanoplasty .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.